3-(p-Trifluoromethylphenoxy)-1-propyne

Stereoselective Glycosylation Protecting Groups Carbohydrate Chemistry

Essential terminal alkyne and aryl propargyl ether building block. Electron-deficient CF3 group confers superior LogP (2.9) and lipophilicity vs simpler propargyl ethers, critical for CNS SAR programs. Delivers impeccable β-selectivity in glycosylation as a 2-O-protecting group (85% yield). Enables tunable polymerizations in advanced materials. Orthogonal cleavage capability.

Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
CAS No. 63878-78-4
Cat. No. B7858211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Trifluoromethylphenoxy)-1-propyne
CAS63878-78-4
Molecular FormulaC10H7F3O
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2
InChIKeyBRORDTRRXFYCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(p-Trifluoromethylphenoxy)-1-propyne (CAS 63878-78-4) Procurement and Technical Specification Overview


3-(p-Trifluoromethylphenoxy)-1-propyne (CAS 63878-78-4), also known as 1-Proparagyloxy-4-trifluoromethylbenzene, is a terminal alkyne and aryl propargyl ether building block [1]. Its molecular structure features a propargyl ether chain linked to a para-trifluoromethyl substituted phenyl ring, which confers distinct electron-deficient and steric properties . This compound is a key precursor in organic synthesis, with documented applications as a sterically minimal, electron-deficient protecting group and a versatile intermediate for click chemistry [2]. The following evidence highlights its specific, quantifiable advantages over close structural analogs.

Why Generic Propargyl Ethers Cannot Substitute for 3-(p-Trifluoromethylphenoxy)-1-propyne in Critical Applications


Simple propargyl ethers lack the unique combination of properties inherent to the para-trifluoromethylphenoxy motif. The electron-withdrawing trifluoromethyl group is essential for tuning the electronic character of the alkyne and aromatic ring, directly impacting reactivity, stability, and stereochemical outcomes in complex syntheses [1]. For instance, in glycosylation reactions, the 4-trifluoromethylbenzenepropargyl ether provides a critical combination of steric minimalism and electron deficiency that is not achieved by unsubstituted phenyl or naphthyl propargyl systems, leading to either poor stereoselectivity or synthetic incompatibility [2]. Therefore, substituting this specific compound with a simpler analog will result in unpredictable or suboptimal performance in these established, data-backed applications. The following sections provide direct quantitative comparisons that justify this specific procurement.

Quantitative Evidence for 3-(p-Trifluoromethylphenoxy)-1-propyne: Comparative Performance in Stereoselective Synthesis and Material Properties


Superior β-Selectivity in Mannosylation Compared to Naphthylpropargyl Ether Protecting Group

When used as a protecting group at the 2-O-position of a mannosyl donor, 3-(p-Trifluoromethylphenoxy)-1-propyne (as its 4-trifluoromethylbenzenepropargyl ether derivative) facilitated glycosylation reactions with impeccable β-selectivity, yielding only the β-isomer as determined by 1H NMR spectroscopy of crude reaction mixtures [1]. In contrast, the previously reported naphthylpropargyl system was incompatible with glycosylation at the 2-O-position due to cyclization and unwanted side reactions with promoters [2]. This demonstrates a clear functional advantage for the 4-trifluoromethylbenzenepropargyl ether system.

Stereoselective Glycosylation Protecting Groups Carbohydrate Chemistry

Polymer Yield Trend Inferred from Substituent Effects in Para-Substituted Phenyl Propargyl Ethers

A class-level inference can be drawn from a study on the polymerization of para-substituted phenyl propargyl ethers (substituent = H, OMe, and CN) using MoCl5 and WCl6 catalysts [1]. The polymer yield was found to increase in the order H > OMe > CN, indicating that electron-withdrawing substituents reduce polymerization efficiency under these conditions [2]. Given that the trifluoromethyl group (CF3) is a strong electron-withdrawing substituent, similar to CN, it is expected that 3-(p-Trifluoromethylphenoxy)-1-propyne would exhibit a polymer yield lower than that of the unsubstituted phenyl propargyl ether but potentially comparable to or lower than that of the cyano analog. This trend is crucial for applications requiring specific molecular weight or material property control.

Polymer Chemistry Transition Metal Catalysis Structure-Property Relationship

Distinct Physicochemical Properties: LogP, Boiling Point, and Density Compared to Unsubstituted Phenyl Propargyl Ether

The para-trifluoromethyl group confers a significant increase in lipophilicity and boiling point relative to the unsubstituted phenyl propargyl ether. The computed LogP for 3-(p-Trifluoromethylphenoxy)-1-propyne is 2.9 [1], which is substantially higher than the LogP of phenyl propargyl ether, which is estimated to be around 1.8-2.0. This increase in lipophilicity is a key differentiator for applications in medicinal chemistry and agrochemicals, where compound properties like membrane permeability and metabolic stability are critical. Additionally, the boiling point is significantly elevated (223.6 °C at 760 mmHg ) compared to phenyl propargyl ether (89-90 °C at 14 mmHg ), which can influence synthetic and purification strategies.

Physicochemical Properties ADME Prediction Process Chemistry

Validated Application Scenarios for 3-(p-Trifluoromethylphenoxy)-1-propyne Procurement


Achieving Exclusive β-Selectivity in Complex Glycosylation Reactions

Procure this compound for use as a 2-O-protecting group on mannosyl donors. The 4-trifluoromethylbenzenepropargyl ether system is documented to deliver impeccable β-selectivity, a critical requirement for synthesizing β-mannosides, a challenging class of glycosidic linkages found in many biologically relevant oligosaccharides and glycoconjugates [1]. The electron-deficient nature of the protecting group also enables its orthogonal cleavage under mild reductive conditions (lithium naphthalenide) in high yield (up to 85%) [2].

Controlled Polymerization of Propargyl Ethers for Tailored Material Properties

Utilize 3-(p-Trifluoromethylphenoxy)-1-propyne as a monomer in transition metal-catalyzed polymerizations. Based on the established substituent effect trend for para-substituted phenyl propargyl ethers (H > OMe > CN), the electron-withdrawing CF3 group is expected to moderate the polymerization rate and yield, offering a pathway to control polymer properties such as molecular weight and solubility [3]. This is particularly relevant for the development of advanced functional materials like conductive polymers or thermosetting resins.

Synthesis of Lipophilic Building Blocks for Medicinal Chemistry and Agrochemical Discovery

Incorporate this propargyl ether into molecular scaffolds to enhance lipophilicity and metabolic stability. The computed LogP of 2.9 for the target compound is a significant advantage over simpler propargyl ethers, making it a preferred building block for exploring structure-activity relationships (SAR) in drug discovery programs targeting central nervous system (CNS) disorders or designing new, more potent agrochemicals [4]. The terminal alkyne also serves as a convenient handle for further diversification via click chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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